molecular formula C13H11BF2O3 B1419155 (2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid CAS No. 1256355-81-3

(2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

Cat. No. B1419155
M. Wt: 264.03 g/mol
InChI Key: ALZGXXJMVCAYEJ-UHFFFAOYSA-N
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Description

“(2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the molecular formula C13H11BF2O3 . It has a molecular weight of 264.03 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “(2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group and a 2,3-difluorobenzyl group via an oxygen atom .


Chemical Reactions Analysis

While specific chemical reactions involving “(2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid” are not available, boronic acids are known to participate in various types of reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

“(2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid” is a solid substance . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Catalytic Applications

  • Catalysis in Organic Synthesis : Boronic acids, including phenylboronic acids, are often used as catalysts in organic reactions. For example, boronic acids have been shown to catalyze direct amide condensation reactions (Ishihara, Kondo, & Yamamoto, 2001), and dehydrative amidation between carboxylic acids and amines (Wang, Lu, & Ishihara, 2018).

  • Enantioselective Reactions : Boronic acids are also used in enantioselective reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals, where chiral boronic acid catalysts are employed (Hashimoto, Gálvez, & Maruoka, 2015).

Sensor and Detection Applications

  • Optical Nanosensors for Carbohydrates : Boronic acid-functionalized nanoparticles can be used for the selective visual detection of carbohydrates, such as fructose. The nanoparticles change color in response to carbohydrate binding, which can be monitored by UV/Vis spectroscopy (Cannizzo, Amigoni-Gerbier, & Larpent, 2005).

  • Fluorescent Chemosensors : Boronic acids can act as fluorescent sensors for detecting various substances, including carbohydrates, dopamine, and ions like fluoride, copper, and mercury. These sensors work by undergoing fluorescence intensity changes upon binding with the target substance (Huang et al., 2012).

Biomedical Applications

  • Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles show promise as antiviral therapeutics. They can inhibit the entry of viruses such as the Hepatitis C virus into healthy cells, with reduced cellular toxicity compared to other nanoparticles (Khanal et al., 2013).

  • Organic Probes and Sensors : Boronic acids, when combined with certain dyes or polymers, can function as molecular probes or sensors. For instance, boronic acid-grafted, polyethylene glycol-wrapped carbon nanotubes have been used for saccharide recognition (Mu et al., 2012).

Miscellaneous Applications

  • Structural Analysis in Chemistry : Boronic acids are useful for structural analysis in chemistry. For example, 11B NMR spectroscopy is used to study the acidity and reactivity of phenyl boronic acid-diol condensations, providing insights into their complexation thermodynamics (Valenzuela et al., 2022).

  • Synthesis of Novel Compounds : Boronic acids are integral in synthesizing novel compounds, such as boron-containing phthalazin-1(2H)-one and oxazine derivatives, which have potential as mimetic agents for various applications (Das, Tang, & Sanyal, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

[2-[(2,3-difluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-11-6-3-4-9(13(11)16)8-19-12-7-2-1-5-10(12)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZGXXJMVCAYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=C(C(=CC=C2)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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